5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Beschreibung

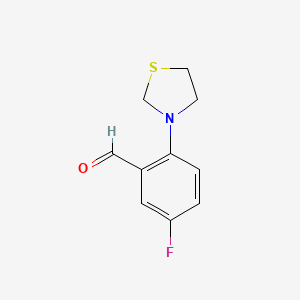

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNOS/c11-9-1-2-10(8(5-9)6-13)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFDPKPYHMJREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst to reduce the nitro group to an amine, followed by cyclization to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Fluoro-2-(thiazolidin-3-yl)benzoic acid.

Reduction: 5-Fluoro-2-(thiazolidin-3-yl)benzyl alcohol.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Research indicates that 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde exhibits significant biological activities, making it a candidate for drug development.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness is particularly noted against Gram-positive bacteria, with structure-activity relationship (SAR) analyses suggesting that the fluorine atom enhances its potency.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves:

- Caspase Activation : Triggering a cascade leading to programmed cell death.

- Bcl-2 Modulation : Influencing proteins that regulate apoptosis.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.61 ± 1.92 | Caspase activation |

| HCT116 | 1.98 ± 1.22 | Modulation of Bcl-2 proteins |

Pharmaceutical Applications

The compound's unique structure makes it suitable for further modification to create derivatives with enhanced therapeutic properties. Its potential applications include:

- Lead Compounds in Drug Development : Serving as a basis for synthesizing new drugs targeting specific diseases.

- Therapeutic Agents : Investigated for anti-inflammatory and analgesic effects.

Case Studies

-

Antimicrobial Activity Evaluation :

A study evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating significant inhibition rates compared to standard antibiotics. -

In Vitro Cancer Studies :

Research conducted on human cancer cell lines indicated that the compound effectively reduced cell viability through apoptotic pathways, suggesting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazolidine ring can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

This section compares 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde with structurally or functionally related benzaldehyde and thiazolidinone derivatives. Key differences in substituent groups, electronic properties, and reported bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Fluorine Position : The position of fluorine significantly impacts electronic effects. For instance, 5-Fluoro-2-(trifluoromethyl)benzaldehyde () exhibits strong electron-withdrawing effects from both -F and -CF₃, enhancing aldehyde reactivity. In contrast, 3-Fluoro-5-(trifluoromethyl)benzaldehyde () places -F at C3, altering resonance effects .

- Thiazolidinone vs. Trifluoromethyl: The thiazolidin-3-yl group introduces a nitrogen-sulfur heterocycle, enabling hydrogen bonding and π-stacking interactions absent in trifluoromethyl analogs. This may enhance binding to biological targets .

Biologische Aktivität

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

This compound features a thiazolidine ring linked to a benzaldehyde moiety with a fluorine substituent. The presence of the thiazolidine structure is crucial as it contributes to various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. A study on related thiazolidine compounds showed significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including those associated with lung and pancreatic cancers . The compound's efficacy is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

3. Antioxidant Activity

The antioxidant capacity of thiazolidine derivatives has been documented, suggesting that this compound may protect cells from oxidative stress by scavenging free radicals . This property is particularly relevant in the context of cancer therapy, where oxidative damage plays a pivotal role in tumor progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes effectively, facilitating interaction with intracellular targets.

- Apoptosis Induction : Evidence suggests that thiazolidine derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Experimental Data

A variety of studies have explored the biological activities of thiazolidine derivatives:

Q & A

Basic: What are the optimal synthetic routes for preparing 5-fluoro-2-(thiazolidin-3-yl)benzaldehyde, and how can purity be ensured?

Methodological Answer:

A two-step approach is recommended:

Aldehyde Functionalization : Introduce the fluorine substituent via electrophilic fluorination or cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-bromo-5-fluorobenzaldehyde as a precursor.

Thiazolidine Ring Formation : React the fluorinated benzaldehyde with cysteamine or its derivatives under acidic or basic conditions to form the thiazolidine ring.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect a singlet for the aldehyde proton (~10.1 ppm), deshielded by the electron-withdrawing fluorine. Thiazolidine protons appear as multiplet signals between 3.5–4.5 ppm.

- ¹³C NMR : The aldehyde carbon resonates at ~190 ppm; fluorine-induced shifts alter aromatic carbon signals (e.g., C-F coupling ~245–255 ppm) .

- IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and thiazolidine ring (C-N stretch ~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 224.07 (calculated for C₁₀H₉FNO₃S) .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR peaks) during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Use SHELX for structure refinement if single crystals are obtainable. SHELXL is robust for small-molecule refinement, even with twinned data .

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic or thiazolidine signals.

- Dynamic NMR (DNMR) : Probe conformational flexibility (e.g., thiazolidine ring puckering) by variable-temperature experiments .

Advanced: How to design experiments to study the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to identify electrophilic sites. The aldehyde group is the primary site, but fluorine’s electron-withdrawing effect enhances reactivity at the ortho position.

- Kinetic Studies : Monitor reaction progress with in-situ FTIR or UV-Vis spectroscopy under varying pH and solvent conditions (e.g., DMSO vs. THF).

- Competitive Experiments : Compare reactivity with non-fluorinated analogs to isolate fluorine’s electronic effects .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep at –20°C under inert atmosphere (argon) to prevent oxidation of the aldehyde group.

- Light Sensitivity : Store in amber vials to avoid photodegradation; fluorinated aromatics are prone to radical-mediated decomposition.

- Moisture Control : Use molecular sieves in storage containers to inhibit hydrolysis of the thiazolidine ring .

Advanced: How to analyze regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Directing Group Analysis : The thiazolidine ring acts as a weak directing group, while fluorine’s meta-directing effect dominates. Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂) to functionalize the para position relative to fluorine.

- Isotopic Labeling : Introduce deuterium at candidate positions and track incorporation via GC-MS .

Advanced: What experimental strategies can identify degradation products under oxidative stress?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours.

- LC-MS Analysis : Use a Q-TOF mass spectrometer to identify byproducts (e.g., sulfoxide or sulfone derivatives of the thiazolidine ring).

- EPR Spectroscopy : Detect radical intermediates during oxidation .

Advanced: How to evaluate solvent effects on the compound’s conformational dynamics?

Methodological Answer:

- Solvent Polarity Screening : Compare NMR spectra in DMSO-d₆ (polar aprotic) vs. CDCl₃ (non-polar). Thiazolidine ring puckering may vary with solvent dielectric constant.

- Molecular Dynamics Simulations : Use GROMACS to model solvent interactions and predict dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.